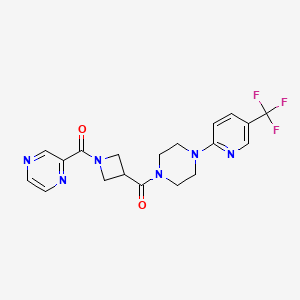

Pyrazin-2-yl(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

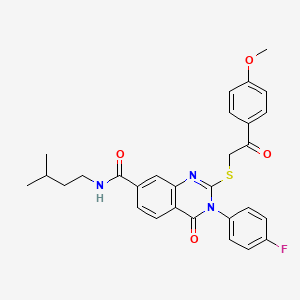

The compound is a complex organic molecule with several functional groups including a pyrazine ring, a piperazine ring, a trifluoromethyl group, and a carbonyl group. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazine ring could be formed through a condensation reaction, while the piperazine ring could be formed through a reaction with a suitable diamine . The trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the carbonyl group would likely result in a planar structure around this atom, while the pyrazine and piperazine rings would add three-dimensionality to the molecule .Chemical Reactions Analysis

The compound would likely undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition reactions, while the pyrazine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic pyrazine ring could affect its solubility and reactivity .Scientific Research Applications

Synthesis and Structural Studies :

- Iron(II) and cobalt(II) complexes of tris-azinyl analogues of 2,2':6',2''-terpyridine, including ligands similar to the compound , were synthesized and structurally characterized. These complexes exhibited interesting spin states and electrochemical properties (Cook, Tuna, & Halcrow, 2013).

Anti-tubercular Activity :

- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, similar to the compound , demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra (Srinivasarao et al., 2020).

Microwave-Assisted Synthesis :

- The use of microwave irradiation in the synthesis of aminopyridines and arylamines, including compounds similar to Pyrazin-2-yl(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone, was explored, leading to efficient syntheses of asymmetric organic ligands (施俊銓, 2007).

Antimicrobial Screening :

- Novel 2-azetidinones derived from pyrazin dicarboxylic acid, related to the compound , were synthesized and showed excellent antibacterial and antifungal activities in antimicrobial screenings (Ayyash & Habeeb, 2019).

Drug Discovery and Receptor Antagonism :

- A study found that small molecules consisting of a heterocyclic core flanked by two basic functionalities, resembling the compound , showed high in vitro affinity at the human histamine H(3) receptor. This indicated potential applications in drug discovery and receptor antagonism (Swanson et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Similar compounds have shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Pharmacokinetics

Similar compounds have shown significant anti-tubercular activity , suggesting that they may have favorable pharmacokinetic properties that allow them to reach their target in the body.

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis H37Ra.

Action Environment

It’s worth noting that the efficacy of similar compounds against mycobacterium tuberculosis h37ra has been demonstrated , suggesting that they may be effective in the complex and diverse environments within the human body where this bacterium resides.

Safety and Hazards

Future Directions

properties

IUPAC Name |

[1-(pyrazine-2-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O2/c20-19(21,22)14-1-2-16(25-9-14)26-5-7-27(8-6-26)17(29)13-11-28(12-13)18(30)15-10-23-3-4-24-15/h1-4,9-10,13H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVNZEINPAMNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2805633.png)

amine](/img/structure/B2805647.png)

![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)

![tert-Butyl 4-imino-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2805652.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)